5-(Trifluoromethyl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5F3N2 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-5H |
InChI Key |
WZWVTXWJJYIZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Trifluoromethyl Quinoxaline and Its Derivatives
Core Cyclization Pathways to the Quinoxaline (B1680401) Nucleus
The construction of the fundamental quinoxaline ring system is a critical first step in the synthesis of 5-(trifluoromethyl)quinoxaline. Various methods have been developed, with the condensation of o-phenylenediamines and α-dicarbonyl compounds being the most classical and widely employed approach.
Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds
The most fundamental and widely utilized method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This reaction is versatile and can be performed under various conditions, often with the aid of a catalyst to improve efficiency. sapub.orgresearchgate.net The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.
A variety of catalysts have been employed to facilitate this condensation, including Brønsted acids, Lewis acids, and heterogeneous catalysts. researchgate.netnih.govorientjchem.orgresearchgate.net For instance, catalysts like CrCl2·6H2O, PbBr2, and CuSO4·5H2O have been shown to be effective in promoting the reaction, leading to high yields and shorter reaction times. orientjchem.org The choice of catalyst and reaction conditions can be tailored based on the specific substrates and desired outcome.
Table 1: Catalysts for the Condensation of o-Phenylenediamines and α-Dicarbonyl Compounds
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| CrCl2·6H2O, PbBr2, CuSO4·5H2O | Ethanol, room temperature | Economical, time-saving, high efficiency | orientjchem.org |
| Ionic liquid functionalized cellulose (B213188) | Water | Heterogeneous, reusable, environmentally friendly | nih.gov |
| (NH4)6Mo7O24·4H2O | Not specified | Efficient, mild, reusable | researchgate.net |
| 3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) | Water | Organocatalyst, green procedure | benthamdirect.com |
Mechanistic Variations of the Beirut Reaction in Quinoxaline 1,4-Dioxide Synthesis
The Beirut reaction, discovered by M.J. Haddadin and C.H. Issidorides, is a powerful method for the synthesis of quinoxaline 1,4-dioxides. nih.govsbq.org.brmdpi.com This reaction typically involves the condensation of a benzofuroxan (B160326) (a benzofurazan (B1196253) oxide) with an enolate-forming species such as a β-diketone, β-ketoester, or enamine. nih.govsbq.org.br The generally accepted mechanism begins with the nucleophilic attack of the enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan. nih.govsbq.org.br This is followed by a series of rearrangements and cyclization to form the quinoxaline 1,4-dioxide ring system.
This method is particularly significant as it allows for the direct introduction of substituents onto the quinoxaline core, depending on the structure of the starting benzofuroxan and the enolate precursor. nih.gov The reaction conditions can be varied, often using a base as a catalyst in either protic or aprotic solvents. sbq.org.br For the synthesis of derivatives containing a trifluoromethyl group, a key starting material would be a benzofuroxan bearing a trifluoromethyl substituent. The reaction of this substituted benzofuroxan with a suitable dicarbonyl compound would then lead to the desired trifluoromethylated quinoxaline 1,4-dioxide. nih.govnih.gov
Directed Trifluoromethylation Strategies
Introducing a trifluoromethyl group onto a pre-formed quinoxaline ring requires specific and regioselective chemical transformations. Two primary strategies have emerged as effective methods for this purpose: C-H functionalization and nucleophilic aromatic substitution.
Regioselective C-H Functionalization Approaches
Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom economy and efficiency. In the context of quinoxalines, methods for the direct trifluoromethylation of C-H bonds have been developed. One notable approach involves a manganese-mediated regioselective C-H trifluoromethylation. nih.govacs.orgacs.org This method utilizes the Langlois reagent (NaSO2CF3) as the trifluoromethyl radical source in a KMnO4/AcOH system. nih.govacs.orgacs.org
A key finding in this area is the ability to achieve regioselectivity, specifically at the C8 position of the quinoxaline ring system. nih.govacs.org This is a significant achievement as it allows for the precise installation of the trifluoromethyl group at a position that might be difficult to access through classical synthetic routes. The reaction is believed to proceed through a radical pathway, initiated by the in situ generation of a Mn(III) species. acs.org
Introduction of Trifluoromethyl Groups via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for introducing substituents onto aromatic rings, particularly those activated by electron-withdrawing groups. nih.govyoutube.com In the case of quinoxalines, the presence of the nitrogen atoms in the pyrazine (B50134) ring makes the heterocyclic ring electron-deficient and thus susceptible to nucleophilic attack.
The introduction of a trifluoromethyl group via SNAr typically involves the reaction of a quinoxaline derivative bearing a good leaving group (such as a halogen) at the desired position with a trifluoromethylating agent. acs.org The reaction of 2-chloroquinoxaline (B48734) with various nucleophiles has been explored, demonstrating the feasibility of substitution at the 2-position. nih.gov For the synthesis of this compound, a precursor such as 5-chloro- or 5-bromoquinoxaline (B1268445) would be required. The reaction of this halo-quinoxaline with a suitable source of trifluoromethyl anion would then yield the desired product. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions. nih.gov It has been noted that for SNAr reactions, fluorine can sometimes act as a leaving group. youtube.com
Catalytic Advancements in Quinoxaline Synthesis and Functionalization
The development of novel catalytic systems has significantly advanced the synthesis and functionalization of quinoxalines, offering milder reaction conditions, higher yields, and greater functional group tolerance. researchgate.netnih.govresearchgate.netlongdom.org
In the realm of quinoxaline synthesis, various catalytic methods have been reported that go beyond the classical acid- or base-catalyzed condensations. For instance, visible-light photoredox catalysis has emerged as a mild and efficient method for preparing highly functionalized quinoxaline derivatives. nih.gov This approach often involves the generation of radical intermediates under visible light irradiation, which then participate in cyclization reactions to form the quinoxaline core. nih.gov
Transition-metal-free catalytic systems have also gained attention for their environmental benefits. nih.gov Catalysts such as ionic liquid-functionalized cellulose have been shown to be effective for the synthesis of quinoxalines in green solvents like water. nih.gov Furthermore, the use of heterogeneous catalysts offers the advantage of easy separation and recyclability, making the synthetic process more sustainable. researchgate.netlongdom.org
For the functionalization of the quinoxaline ring, catalytic cross-coupling reactions, such as the Sonogashira coupling, have been employed to introduce alkynyl groups, which can be further elaborated. nih.gov These catalytic methods provide powerful tools for the late-stage functionalization of the quinoxaline scaffold, enabling the synthesis of a diverse range of derivatives with tailored properties.
Table 3: Advanced Catalytic Methods in Quinoxaline Chemistry
| Catalytic Method | Application | Key Features | Reference |
|---|---|---|---|
| Visible-light photoredox catalysis | Synthesis of functionalized quinoxalines | Mild conditions, radical pathway, high functional group tolerance | nih.gov |
| Ionic liquid functionalized cellulose | Synthesis of quinoxalines | Transition-metal-free, green solvent (water), reusable catalyst | nih.gov |
| Heterogeneous catalysts (e.g., WO3/ZrO2) | Synthesis of quinoxalines | Recyclable, efficient | longdom.org |
| Sonogashira coupling | Functionalization (alkynylation) | Introduction of alkynyl groups for further modification | nih.gov |
Transition Metal-Mediated and Metal-Free Catalysis
The synthesis of quinoxalines has been significantly advanced by both transition metal-catalyzed and metal-free approaches. rsc.orgbohrium.comrsc.org Transition metals, including both first-row (such as iron, cobalt, copper, manganese, and nickel) and second/third-row (such as palladium, ruthenium, silver, and iridium) elements, have proven to be effective catalysts in the formation of the quinoxaline scaffold. bohrium.com These metals facilitate key bond-forming reactions, such as C-C and C-N bond formation, often through processes like cross-dehydrogenative coupling. bohrium.com For instance, nickel-catalyzed methods have been developed for the synthesis of quinoxalines from 1,2-phenylenediamines and vicinal diols. bohrium.com
Conversely, there is a growing emphasis on developing transition-metal-free synthetic routes to address concerns about cost, toxicity, and removal of metal residues from the final products. rsc.orgrsc.org These metal-free strategies often employ alternative catalytic systems or reaction conditions to achieve the desired transformations. rsc.org One such approach involves the use of elemental sulfur as a mediator in the reaction of sulfoxonium ylides with o-phenylenediamines to produce quinoxaline derivatives under mild, catalyst-free conditions. organic-chemistry.org
A notable metal-free domino reaction for synthesizing fluoroalkylated quinoxalines involves a Michael addition-initiated tandem azidation and cycloamination. rsc.org In this process, anilines react with fluoroalkylated alkynes using TMSN3 as the nitrogen source to yield the corresponding quinoxaline derivatives. rsc.org
| Catalyst System | Reactants | Product | Key Features |
| Nickel/1,10-phenanthroline | 1,2-diamines and 2-nitroanilines | Quinoxalines | Inexpensive and simple system. organic-chemistry.org |
| Elemental Sulfur | Sulfoxonium ylides and o-phenylenediamines | Quinoxaline derivatives | Catalyst-free, mild conditions. organic-chemistry.org |
| Metal-Free | Anilines, fluoroalkylated alkynes, TMSN3 | Fluoroalkylated quinoxalines | Domino reaction, good yields. rsc.org |
| Iron Complex | 2-nitroanilines and vicinal diols | Quinoxaline derivatives | One-pot, transfer hydrogenative condensation. nih.gov |
Organocatalytic Protocols for Efficient Quinoxaline Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to metal-based catalysts. rsc.orgyoutube.com In the context of quinoxaline synthesis, organocatalysts have been effectively employed to facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.org Bio-based organocatalysts are particularly attractive due to their renewable nature and environmental compatibility. rsc.org
One prominent example is the use of L-proline as a catalyst in the Hajos–Parrish–Eder–Sauer–Wiechert reaction, a classic example of asymmetric organocatalysis. youtube.com While not directly for quinoxaline synthesis, this reaction demonstrates the potential of amino acids to act as efficient and enantioselective catalysts. The principles of enamine and enolate catalysis, which are central to many organocatalytic transformations, can be applied to the synthesis of various heterocyclic compounds. youtube.comyoutube.com For instance, the activation of aldehydes or ketones by a chiral secondary amine catalyst can generate a nucleophilic enamine, which can then react with an electrophile in a stereocontrolled manner. youtube.com
In the synthesis of quinoxalines, organocatalysts like TsOH·H₂O have been used for one-pot domino reactions to produce pyrrolo[1,2-a]quinoxalines. rsc.org This Brønsted acid-catalyzed approach, however, can be limited by long reaction times. rsc.org
| Organocatalyst | Reactants | Product | Key Features |
| Rose Bengal C-3 | 1,2-diamines and 1,2-dicarbonyl compounds | Quinoxalines | Visible light promoted, organo-photoredox catalysis. rsc.org |
| TsOH·H₂O | 2-(1H-pyrrol-1-yl)aniline, β-diketones/β-keto esters | Pyrrolo[1,2-a]quinoxalines | One-pot domino synthesis, metal-free. rsc.org |
| Bio-based catalysts | o-phenylenediamine and 1,2-dicarbonyl compounds | Quinoxaline derivatives | Green and sustainable approach. rsc.org |
Electrocatalytic and Photocatalytic Methods in Fluorination
Electrocatalytic and photocatalytic methods represent modern and sustainable approaches for the introduction of fluorine atoms into organic molecules, including quinoxaline scaffolds. researchgate.netrsc.org These techniques often operate under mild conditions and can offer high selectivity.
Visible light-induced photoredox catalysis has been successfully applied to the synthesis of CF₃-containing heterocycles. nih.gov For example, a general method for the photocatalytic radical trifluoromethylation/cyclization cascade of β-aryl-β,γ-unsaturated hydrazones and oximes has been developed to produce CF₃-containing dihydropyrazoles and isoxazolines. nih.gov This highlights the potential of photocatalysis for constructing complex fluorinated molecules.
In a similar vein, visible-light mediated metal-free synthesis of quinoxalines has been achieved from o-phenylenediamine and benzoylacetonitrile (B15868) via a single electron-transfer and oxidative coupling strategy. rsc.org Organophotoredox catalysts, such as Eosin Y, have also been employed for the trifluoromethylation of other heterocyclic systems. researchgate.net
Direct C-H fluorination is another powerful strategy. For instance, Selectfluor has been used as both an oxidant and a fluorine source for the direct C–H fluorination and heteroarylation of oxindoles with quinoxalin-2(1H)-ones. rsc.org This method provides a direct route to 3-heteroaryl 3-fluorooxindoles. rsc.org
| Method | Reactants | Reagent/Catalyst | Product |
| Photocatalytic Radical Trifluoromethylation/Cyclization | β-aryl-β,γ-unsaturated hydrazones and oximes | Visible light, photoredox catalyst | CF₃-containing dihydropyrazoles and isoxazolines nih.gov |
| Visible-Light Mediated Metal-Free Synthesis | o-phenylenediamine and benzoylacetonitrile | Visible light | Quinoxalines rsc.org |
| Direct C–H Fluorination/Heteroarylation | Oxindoles and quinoxalin-2(1H)-ones | Selectfluor | 3-heteroaryl 3-fluorooxindoles rsc.org |
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles into the synthesis of this compound and its derivatives is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free or aqueous reaction media and the application of energy-efficient techniques like microwave irradiation and one-pot procedures.
Solvent-Free and Aqueous Medium Reactions
Solvent-free and aqueous medium reactions offer significant environmental benefits by reducing or eliminating the use of volatile organic compounds (VOCs). ias.ac.intandfonline.com Several methodologies have been developed for quinoxaline synthesis under these green conditions.
Solvent-free synthesis of quinoxalines has been achieved using catalysts like sulfated polyborate, which can be recycled without significant loss of activity. ias.ac.in This method provides high yields, short reaction times, and easy work-up. ias.ac.in Another approach utilizes mechanochemistry, where simple grinding or homogenization of the reactants, sometimes with a liquid assistant, can lead to the formation of quinoxalines in high yields without the need for a solvent or catalyst. rsc.orgresearchgate.net
Reactions in aqueous media have also been explored. nih.gov These methods are inherently safer and more environmentally friendly. While specific examples for this compound are less common, the general principles are applicable.
| Condition | Catalyst/Method | Reactants | Key Advantages |
| Solvent-Free | Sulfated Polyborate | o-phenylenediamines and 1,2-diketones/α-hydroxy ketones | Recyclable catalyst, high yields, short reaction times. ias.ac.in |
| Solvent-Free | Cellulose Sulfuric Acid | Benzo[c] ias.ac.intandfonline.comresearchgate.netthiadiazole-4,5-diamine and 3-(ω-bromoacetyl)-coumarins | Biodegradable catalyst, simple physical grinding. tandfonline.com |
| Solvent-Free | Mechanochemistry (Homogenization) | Aromatic 1,2-diamines and 1,2-dicarbonyl compounds | Catalyst-free, rapid reaction, near-zero E-factor. rsc.org |
| Aqueous Medium | Various | 1,2-diamines and dicarbonyl compounds | Eco-friendly. nih.gov |
Microwave-Assisted and One-Pot Synthetic Procedures
Microwave-assisted synthesis and one-pot procedures are powerful tools for enhancing the efficiency and sustainability of chemical reactions. nih.govarkat-usa.orgdigitellinc.com
Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. arkat-usa.orgresearchgate.netnih.gov This technique has been successfully applied to the synthesis of quinoxaline derivatives from o-phenylenediamines and α-hydroxy ketones in acetic acid. arkat-usa.org The synthesis of various heterocyclic compounds, including quinazolinobenzodiazepine alkaloids, has been achieved through microwave-assisted domino reactions. nih.gov
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, time, and resources. nih.govrsc.org An iron-catalyzed one-pot synthesis of quinoxalines has been developed via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, with water as the only byproduct. nih.gov Similarly, iodine-catalyzed one-pot cascade reactions have been used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org
| Technique | Catalyst/Mediator | Reactants | Product |
| Microwave-Assisted | Acetic Acid | o-phenylenediamine and α-hydroxy ketones | Quinoxalines arkat-usa.org |
| Microwave-Assisted | - | 4-(4-chloro-6-phenylamino- ias.ac.inrsc.orgresearchgate.nettriazin-2-yloxy)-1-methyl-1H-quinolin-2-one and amines | Quinolone based s-triazines researchgate.net |
| One-Pot Synthesis | Iron Catalyst | 2-nitroanilines and vicinal diols | Quinoxalines nih.gov |
| One-Pot Synthesis | Iodine | 2-(1H-pyrrol-1-yl)anilines and aldehydes/ketones | Pyrrolo[1,2-a]quinoxaline derivatives rsc.org |
Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Quinoxaline Derivatives
Comprehensive Analysis of Electrophilic and Nucleophilic Transformations
The electron-deficient nature of the quinoxaline (B1680401) ring, amplified by the presence of a trifluoromethyl group, makes it a prime substrate for nucleophilic attack. The study of nucleophilic aromatic substitution (SNAr) reactions on quinoxaline derivatives has been an active area of research, particularly in the synthesis of biologically active molecules.
The presence of good leaving groups, such as halogens, on the quinoxaline ring facilitates nucleophilic displacement. For instance, the synthesis of various quinoxaline derivatives has been achieved through the vicarious nucleophilic substitution (VNS) of hydrogen with carbanions. nih.gov However, in cases like 2-chloroquinoxaline (B48734), SNAr of the chlorine atom is the preferred pathway. rsc.org The reactivity of the quinoxaline core can be further enhanced by N-oxidation, which makes the ring even more susceptible to nucleophilic attack by a variety of nucleophiles, including those bearing fluorine atoms. rsc.org
In the context of 6-chloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, nucleophilic aromatic substitution with amines has been shown to occur regioselectively at the C-6 position. nih.gov This regioselectivity is attributed to the conjugation of the C-6 carbon with the electron-withdrawing group at the 2-position, which stabilizes the intermediate Meisenheimer complex and enhances its reactivity towards nucleophiles. nih.gov
The trifluoromethyl group at the 5- or 6-position is often incorporated in the design of novel therapeutic agents due to its ability to modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov In a series of quinoxaline 1,4-di-N-oxide derivatives, the presence of a trifluoromethyl group at the R4 position was found in the majority of the most active compounds against Mycobacterium tuberculosis. nih.gov
| Substrate | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 6,7-dichloro-3-methylquinoxaline 1,4-dioxides | Cyclic amines | DMF, 50 °C | 6-aminosubstituted derivatives | nih.gov |
| 2-Chloroquinoxaline | Carbanions | - | SNAr of chlorine preferentially | rsc.org |
| Quinoxaline N-oxide | Cyanoalkyl, sulfonylalkyl, benzyl, or ester carbanions | - | VNS products | rsc.org |
Oxidative and Reductive Manipulations of the Quinoxaline Ring System
The quinoxaline ring system can undergo both oxidative and reductive transformations, often leading to products with altered biological activities. The trifluoromethyl group can influence the susceptibility of the ring to these manipulations.
Oxidative Manipulations:
The oxidation of the quinoxaline ring has been observed in metabolic studies of quinoxaline-containing drug candidates. For example, a quinoxaline derivative was found to be unstable in rodent plasma, undergoing enzymatic oxidation by xanthine (B1682287) oxidase. nih.gov The metabolite was identified as the corresponding 3-oxo-3,4-dihydroquinoxalin-6-yl derivative, indicating that oxidation occurred on the pyrazine (B50134) ring. nih.gov The source of the incorporated oxygen was determined to be water, consistent with the catalytic mechanism of xanthine oxidase. nih.gov This enzymatic oxidation highlights a potential pathway for the oxidative degradation of quinoxaline derivatives.
Reductive Manipulations:
The reduction of quinoxaline 1,4-di-N-oxides is a key activation step for their biological activity, particularly their antimycobacterial effects. It is suggested that the presence of electron-withdrawing substituents, such as the trifluoromethyl group, facilitates the reduction of the N-oxide moieties. nih.gov This reduction process can lead to the generation of reactive oxygen species (ROS), which are believed to be responsible for the observed antimicrobial activity. nih.gov The enhanced reduction potential of these derivatives in hypoxic conditions may also explain their activity against latent M. tuberculosis. nih.gov
| Transformation | Substrate | Reagent/Condition | Key Finding | Reference |
|---|---|---|---|---|
| Oxidation | Isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate | Rodent plasma (Xanthine Oxidase) | Formation of isopropyl-4-(3-cyano-5-(3-oxo-3,4-dihydroquinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate | nih.gov |
| Reduction | Quinoxaline-1,4-di-N-oxide derivatives with electron-withdrawing substituents | Biological reduction | Facilitated reduction leading to ROS generation | nih.gov |
Unconventional Reaction Pathways and Structural Rearrangements
Beyond simple substitution and redox reactions, the quinoxaline scaffold can participate in more complex, unconventional reaction pathways and structural rearrangements, leading to the formation of novel heterocyclic systems.
A notable example is the transformation of tetrazolo[1,5-a]quinoxalines. These compounds can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which, depending on the substituents and reaction conditions, can lead to two different product types. The expected product is a 1,2,3-triazoloquinoxaline. However, a competing pathway involving denitrogenative annulation can lead to the formation of an imidazo[1,2-a]quinoxaline. nih.govbeilstein-archives.org
The presence of strong electron-withdrawing groups, such as a trifluoromethyl group, on the quinoxaline ring was found to favor the formation of the imidazole (B134444) product without detectable amounts of the triazole. beilstein-archives.org This highlights the profound influence of electronic effects on the reaction pathway, directing the rearrangement towards a specific structural outcome. The ratio of the two products was also found to be dependent on the concentration of the alkyne used in the reaction. beilstein-archives.org
| Starting Material | Reaction | Key Observation | Product(s) | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-a]quinoxalines with electron-withdrawing groups (e.g., -CF3) | CuAAC with alkynes | Favored formation of the rearranged product | Imidazo[1,2-a]quinoxalines | beilstein-archives.org |
| Tetrazolo[1,5-a]quinoxalines | CuAAC with alkynes | Competing reaction pathways | 1,2,3-Triazoloquinoxalines and Imidazo[1,2-a]quinoxalines | nih.govbeilstein-archives.org |
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies
Understanding the precise mechanism of a chemical reaction is crucial for its optimization and for the rational design of new chemical entities. While detailed kinetic and isotopic labeling studies specifically on the chemical reactions of 5-(trifluoromethyl)quinoxaline are not extensively reported in the provided context, mechanistic investigations in a biological setting offer valuable insights into its reactivity.
In a study of the antitubercular agent 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c), its mechanism of inactivation was elucidated. uniss.itacs.orgnih.gov It was discovered that this compound is a substrate for a mycobacterial enzyme, Rv3406, which catalyzes its oxidative decarboxylation to an inactive keto metabolite. acs.orgnih.gov Kinetic analysis revealed that Ty38c is metabolized significantly less efficiently than the enzyme's natural substrate. uniss.it
This biochemical transformation, which deactivates the drug, is a critical aspect of its mechanism of action and resistance. The identification of the metabolite and the enzyme responsible provides a clear picture of a specific reaction pathway for this trifluoromethyl-substituted quinoxaline derivative. Although not a traditional chemical reaction study, this biological investigation provides a detailed mechanistic understanding of a key transformation of a 6-(trifluoromethyl)quinoxaline (B1305570) derivative.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Isomerism and Substituent Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-(Trifluoromethyl)quinoxaline. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of each nucleus, confirming the substitution pattern and revealing the influence of the trifluoromethyl group.
¹H NMR: The proton NMR spectrum of a quinoxaline (B1680401) derivative typically shows signals in the aromatic region (δ 7.5-9.0 ppm). For this compound, the protons on the pyrazine (B50134) ring (H-2 and H-3) are expected to appear as singlets or doublets at the most downfield positions, typically above δ 8.8 ppm. The protons on the substituted benzene (B151609) ring (H-6, H-7, H-8) would present a more complex splitting pattern. The powerful electron-withdrawing nature of the trifluoromethyl group at the C-5 position causes significant deshielding of the adjacent H-6 proton, shifting its signal downfield. rajpub.com The precise chemical shifts and coupling constants allow for unambiguous assignment and differentiation from other positional isomers.
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon atom of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms (¹J-CF), with a coupling constant (J) of approximately 275 Hz. capes.gov.br The carbon to which the CF₃ group is attached (C-5) also shows a quartet pattern due to two-bond coupling (²J-CF) with a smaller J value, around 35 Hz. capes.gov.br Other carbons in the aromatic system are also affected by the substituent, and their shifts can be predicted and compared to the parent quinoxaline molecule to confirm the substitution pattern. nih.govresearchgate.netchemicalbook.com Studies on various quinoxaline derivatives have shown that substituent effects can be reliably used for structural assignment. nih.govresearchgate.net
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov For this compound, the spectrum is expected to show a single signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. rsc.org Benchtop ¹⁹F NMR spectroscopy has proven effective for real-time analysis and mechanistic studies of reactions involving trifluoromethylated compounds. nih.gov
Interactive Data Table: Predicted NMR Data for this compound This table outlines the expected NMR spectral data based on known substituent effects and data from related structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H | ||||
| H-2, H-3 | > 8.8 | d | ~2-3 | Protons on the pyrazine ring. |
| H-6 | 8.0 - 8.3 | d | ~7-8 | Deshielded by adjacent CF₃ group. |
| H-7 | 7.7 - 7.9 | t | ~7-8 | |
| H-8 | 7.9 - 8.1 | d | ~7-8 | |
| ¹³C | ||||
| C-2, C-3 | > 145 | s | Carbons of the pyrazine ring. | |
| C-5 | 125 - 130 | q | ~35 | Carbon attached to the CF₃ group. |
| C-CF₃ | ~123 | q | ~275 | Trifluoromethyl carbon. |
| Other Ar-C | 120 - 145 | various | Remaining aromatic carbons. | |
| ¹⁹F | ||||
| -CF₃ | -60 to -65 | s | Relative to CFCl₃ standard. |
Mass Spectrometry (HR-MS, ESI-MS) for Molecular Ion Characterization and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for studying its fragmentation pathways, which helps to confirm the structure.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion. For this compound (C₉H₅F₃N₂), the calculated exact mass is 198.0405 g/mol . An experimental HR-MS measurement confirming this value provides strong evidence for the compound's elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ in the gas phase for analysis. chromatographyonline.comnih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern is a fingerprint that helps to elucidate the molecular structure. For quinoxaline derivatives, common fragmentation pathways include the loss of neutral molecules like HCN. mcmaster.ca For this compound, expected fragmentation could involve:
Loss of a fluorine radical (•F) from the trifluoromethyl group.
Loss of HCN from the pyrazine ring.
Cleavage of the benzene or pyrazine ring system. The presence of halogen atoms like fluorine can lead to characteristic isotopic patterns and fragmentation behaviors that are useful for structural confirmation. libretexts.orgyoutube.com The study of isomeric quinoxalinone derivatives has shown that ESI-MS/MS is a powerful tool for their differentiation and structural characterization.
Interactive Data Table: Predicted HR-MS and Fragmentation Data
| Analysis Type | Ion | Calculated m/z | Predicted Fragments (m/z) | Fragmentation Pathway |
| HR-MS | [C₉H₅F₃N₂ + H]⁺ | 199.0478 | - | Protonated molecular ion. |
| ESI-MS/MS | [M+H]⁺ | 199.0478 | 172.0401 | Loss of HCN from the pyrazine ring. |
| 180.0447 | Loss of a fluorine radical (•F). | |||
| 130.0552 | Loss of •CF₃ radical. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands are expected for the C-F, C=N, C=C, and aromatic C-H bonds.
C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.
C=N and C=C stretching: The quinoxaline ring system will show characteristic absorptions for C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ range.
Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The "fingerprint region" (below 1400 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the quinoxaline core. Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm). researchgate.net These bands correspond to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen atoms. youtube.comuobasrah.edu.iq The position and intensity of these bands are sensitive to substituents on the quinoxaline ring. The electron-withdrawing trifluoromethyl group may cause a shift in the absorption maxima (λmax) compared to the unsubstituted quinoxaline.
Interactive Data Table: Expected Spectroscopic Data (IR and UV-Vis)
| Spectroscopy | Region/Wavenumber (cm⁻¹) | Wavelength (λmax, nm) | Assignment |
| IR | 3000 - 3100 | - | Aromatic C-H stretch |
| 1450 - 1650 | - | C=N and C=C ring stretch | |
| 1100 - 1300 | - | C-F stretch (strong) | |
| UV-Vis | - | ~230-250 | π → π* transition (Benzene ring) |
| - | ~300-340 | π → π* transition (Pyrazine ring) | |
| - | >350 | n → π* transition (weak) |
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Molecular Geometry: While specific crystallographic data for this compound is not publicly available, analysis of related structures indicates that the quinoxaline ring system is largely planar. rsc.org The trifluoromethyl group attached to the C-5 position would have a tetrahedral geometry around the carbon atom. This technique would precisely define the C-F bond lengths and the C-C-F and F-C-F bond angles.
Crystal Packing: The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For substituted quinoxalines, crystal packing is often influenced by weak C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings. rsc.org In fluorinated compounds, halogen bonding and other fluorine-specific interactions can also play a crucial role in the crystal packing arrangement. nih.gov The study of isostructural quinoxaline derivatives shows that even minor changes in substituents can significantly alter crystal packing and stability. rsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. dntb.gov.ua For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. ias.ac.inresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. ias.ac.innih.gov
DFT is also utilized to predict spectroscopic properties. researchgate.net For instance, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. ias.ac.in Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. ias.ac.insciensage.info These theoretical predictions of spectroscopic data, including NMR chemical shifts, often show good correlation with experimental results. ias.ac.inresearchgate.net The stability of quinoxaline derivatives can also be assessed through DFT by analyzing their electronic and thermodynamic parameters. sciensage.info
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com
For quinoxaline derivatives, the introduction of substituents like the trifluoromethyl group can significantly influence the HOMO and LUMO energy levels and their gap. rsc.orgresearchgate.net The electron-withdrawing nature of the trifluoromethyl group can enhance the electron-accepting properties of the quinoxaline ring system. nih.gov This modulation of the frontier orbitals is critical for designing molecules with specific electronic and optical properties.
The interaction between electron-donating and electron-withdrawing parts of a molecule can lead to intramolecular charge transfer (ICT). nih.govrsc.org In quinoxaline derivatives with a "push-pull" structure, where an electron-donating group is paired with an electron-accepting group, significant ICT can be observed. nih.gov This charge transfer character is often reflected in the molecule's photophysical properties, such as fluorescence, and can be influenced by the solvent environment. nih.govnih.gov
sciensage.info| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 11-Chloro-12(Methylsulfanyl) Quinoxaline (in vacuum) | -9.5225 | -3.2677 | 6.2548 | |
| 11-Chloro-12(Methylsulfanyl) Quinoxaline (in toluene) | -9.5164 | -3.2303 | 6.2861 |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optical signal processing and other photonic technologies. researchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules. The investigation of quinoxaline derivatives has shown that they can exhibit significant NLO behavior. researchgate.net The presence of donor-acceptor structures within the molecule can enhance these properties. researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, can contribute to the NLO response of 5-(trifluoromethyl)quinoxaline.
Computational Modeling of Reaction Pathways and Transition States
Solvent Effect Studies on Electronic and Photophysical Properties
The surrounding solvent can significantly influence the electronic and photophysical properties of a molecule. medjchem.comnih.gov Computational studies often employ models like the Polarizable Continuum Model (PCM) or Self-Consistent Isodensity Polarized Continuum Model (SCIPCM) to account for solvent effects. medjchem.comresearchgate.net For quinoxaline derivatives, increasing solvent polarity has been shown to affect properties such as the HOMO-LUMO energy gap and the position of UV-Vis absorption bands. sciensage.infomedjchem.com For instance, a blue shift (hypsochromic shift) in the n-π* transition is often observed with increasing solvent polarity due to the stabilization of the ground state through hydrogen bonding. bau.edu.lb The photophysical properties, such as fluorescence quantum yield and Stokes shift, of trifluoromethylated quinoline-based compounds have also been shown to be solvent-dependent. nih.gov These computational and experimental findings highlight the importance of considering the solvent environment when studying the properties of this compound.
sciensage.info| Solvent | Calculated Wavelength (nm) | Oscillator Strength (f) | Reference |
|---|---|---|---|
| Vacuum | 373.79 | 0.0546 | |
| Toluene | 369.66 | 0.0905 |
Emerging Applications in Chemical Science and Advanced Materials
Optoelectronic and Photofunctional Materials Development
The unique electronic properties of the 5-(trifluoromethyl)quinoxaline scaffold, characterized by its electron-deficient quinoxaline (B1680401) core further enhanced by the strongly electron-withdrawing trifluoromethyl group, position it as a critical building block in the design of novel materials for optoelectronic and photofunctional applications. nih.gov
Electron-Transporting Materials (ETMs) in Organic Electronic Devices
Efficient charge transport is a cornerstone of high-performance organic electronic devices. Quinoxaline derivatives have emerged as a promising class of electron-transporting materials (ETMs) due to their inherent electron-deficient nature. rsc.orgbeilstein-journals.org The incorporation of a trifluoromethyl group, a potent electron-withdrawing substituent, can further augment the electron-transporting capabilities of these materials. nih.gov This enhancement stems from the ability of the trifluoromethyl group to lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection from the cathode and improving electron mobility within the device.
The structural versatility of quinoxalines allows for precise tailoring of their molecular architecture to optimize performance for specific applications. beilstein-journals.org This tunability, combined with the electronic benefits of the trifluoromethyl group, makes this compound derivatives highly attractive for developing advanced ETMs for use in devices like organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org These materials can be incorporated as a distinct electron-transporting, hole-blocking (ETHB) layer adjacent to the cathode or blended with the emissive layer to achieve balanced charge injection and transport, a key requirement for efficient device operation. rsc.org
Fluorescent and Electroluminescent Emitters in Organic Light-Emitting Diodes (OLEDs)
Beyond their role as ETMs, quinoxaline derivatives are extensively utilized as fluorescent and electroluminescent emitters in OLEDs. beilstein-journals.orgresearchgate.net The quinoxaline core can be functionalized with various donor and acceptor groups to tune the emission color across the visible spectrum. scispace.comwhiterose.ac.uk
A significant area of research involves the development of materials exhibiting thermally activated delayed fluorescence (TADF). TADF emitters enable OLEDs to harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. Quinoxaline derivatives have been successfully employed as the acceptor unit in TADF molecules. beilstein-journals.orgrsc.org For instance, yellow TADF emitters have been developed using 6-(trifluoromethyl)quinoxaline (B1305570) as the acceptor moiety. beilstein-journals.org These materials have demonstrated high efficiencies in full-TADF white OLEDs. beilstein-journals.org
Furthermore, quinoxaline derivatives serve as excellent host materials for phosphorescent OLEDs (PhOLEDs), which also harness triplet excitons. researchgate.net The bipolar nature of some quinoxaline derivatives, meaning they can transport both holes and electrons, makes them particularly suitable as hosts. researchgate.net
| Compound Type | Application in OLEDs | Key Feature |
| Quinoxaline Derivatives | Electron-Transporting Materials (ETMs) | Electron-deficient nature enhances electron mobility. rsc.orgbeilstein-journals.org |
| 6-(Trifluoromethyl)quinoxaline based | Yellow TADF Emitters | Enables harvesting of triplet excitons for high efficiency. beilstein-journals.org |
| Bipolar Quinoxaline Derivatives | Host Materials for PhOLEDs | Facilitates balanced charge transport within the emissive layer. researchgate.net |
Design of Non-Fullerene Acceptors for Organic Solar Cells (OSCs)
The development of non-fullerene acceptors (NFAs) has been a major breakthrough in the field of organic solar cells (OSCs), overcoming the limitations of traditional fullerene-based acceptors. pku.edu.cn Quinoxaline derivatives have emerged as a versatile platform for designing high-performance NFAs due to their strong electron-accepting properties and tunable energy levels. nih.govnih.gov
The introduction of a trifluoromethyl group into the quinoxaline core can further enhance its electron-accepting capability, which is beneficial for achieving a desirable LUMO energy level offset between the donor and acceptor materials in the active layer of an OSC. This facilitates efficient exciton (B1674681) dissociation and charge transfer.
Researchers have designed and synthesized novel NFAs incorporating a quinoxalineimide moiety, which demonstrated impressive power conversion efficiencies in organic solar cells. rsc.org In another study, two non-fused acceptors with a fluorinated quinoxaline core were developed, showing that the fluorinated derivative exhibited higher molar extinction coefficient, improved charge mobility, and optimized film morphology, leading to a significant enhancement in device performance. nih.gov These findings underscore the potential of trifluoromethylated quinoxaline-based NFAs in advancing the efficiency and stability of organic solar cells.
| NFA Design Strategy | Key Improvement | Resulting Device Performance |
| Imide-functionalized quinoxaline (QI) moiety | Novel central building block | Power conversion efficiency of 13.3% with a high open-circuit voltage. rsc.org |
| Fluorinated quinoxaline core | Higher molar extinction coefficient, boosted charge mobility, improved exciton dissociation | Power conversion efficiency of 11.45% in as-cast devices. nih.gov |
Exploration of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant implications for various applications, including OLEDs and chemical sensors.
Quinoxaline-based molecules have been shown to exhibit AIE characteristics. scholaris.ca The mechanism often involves the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced fluorescence. nih.gov The introduction of trifluoromethyl groups can influence the intermolecular interactions and solid-state packing of molecules, which in turn can modulate their AIE properties. nih.gov
For example, a series of quinoxaline derivatives have been synthesized that display deep blue light emission in both solution and the solid state, with some exhibiting non-typical aggregation-induced enhanced emission (AIEE). scholaris.ca Theoretical calculations indicated that the LUMO energy levels are primarily concentrated on the quinoxaline group, highlighting its role in the electronic transitions. scholaris.ca
Advanced Chemical Sensing Platforms
The ability of quinoxaline derivatives to interact with specific analytes and produce a measurable optical or electrochemical response makes them excellent candidates for the development of advanced chemical sensors.
Development of Chemosensors for Selective Ion Detection
Quinoxaline-based chemosensors have been developed for the selective detection of various metal cations and anions. rsc.orgresearchgate.net The sensing mechanism can involve different processes, including nucleophilic addition, host-guest complex formation, and changes in intramolecular charge transfer (ICT) upon ion binding. rsc.org
For instance, novel quinoxalinium salts have been demonstrated to act as chemosensors for anions such as fluoride, acetate, and ascorbate (B8700270) through a dual-mode mechanism. rsc.org Smaller anions induce a nucleophilic addition to the quinoxalinium cation, leading to de-aromatization and a distinct change in the absorption and fluorescence signals. rsc.org In contrast, larger anions form a host-guest complex. rsc.org
The incorporation of a trifluoromethyl group can influence the sensitivity and selectivity of these chemosensors by altering the electronic properties of the quinoxaline ring and its interaction with the target ion. While direct studies on this compound as an ion sensor are not extensively documented in the provided results, the principles of chemosensor design suggest that its derivatives would be promising candidates for this application. The electron-withdrawing nature of the trifluoromethyl group could enhance the acidity of N-H protons in derivative structures, promoting interaction with anions, or modulate the Lewis acidity of the quinoxaline nitrogen atoms for cation sensing. nih.gov
| Sensor Type | Detected Ions | Sensing Mechanism |
| Quinoxalinium Salts | F⁻, AcO⁻, Ascorbate | Nucleophilic addition for small anions, host-guest complex for larger anions. rsc.org |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Single-point colorimetric and fluorescent detection. researchgate.net |
| Aminoquinoxaline | pH (H⁺) | Protonation of the heteroaromatic ring leading to shifts in absorption and emission. mdpi.com |
| Quinoline-based thiosemicarbazones | F⁻, CN⁻ | N-H proton transfer from donor to anion. nih.gov |
Corrosion Inhibition Performance Studies
Currently, there are no published experimental or theoretical studies that specifically detail the adsorption behavior of this compound on metal surfaces or provide quantum chemical correlations for its protective mechanisms against corrosion. Research on other quinoxaline derivatives suggests that the nitrogen heteroatoms and the π-electron system of the quinoxaline ring play a crucial role in the adsorption process, which is fundamental to corrosion inhibition. The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to significantly alter the electron density distribution of the quinoxaline ring system. This would, in turn, influence key quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the energy gap (ΔE). These parameters are critical in determining the molecule's ability to donate or accept electrons and thus its interaction with a metal surface. However, without specific studies on this compound, any discussion on its adsorption isotherms (e.g., Langmuir, Freundlich) and the correlation of its quantum chemical properties with inhibition efficiency remains speculative.
Role as Building Blocks in Supramolecular Assemblies and Functional Polymers
There is no available research demonstrating the use of this compound as a building block in the synthesis of supramolecular assemblies or functional polymers. The development of such materials often relies on the specific steric and electronic properties of the monomeric units. The introduction of a trifluoromethyl group could impart unique properties to a resulting polymer or supramolecular structure, such as enhanced thermal stability or altered photophysical characteristics. However, the scientific literature does not currently contain examples of the incorporation of this compound into such advanced materials.
Future Research Directions and Unaddressed Challenges
Innovations in Sustainable and Atom-Economical Synthesis
One promising direction is the use of organocatalysts in aqueous media. For instance, 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) has been successfully employed as a catalyst for the one-pot synthesis of various quinoxaline (B1680401) derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds in water, showcasing a green and efficient procedure. benthamdirect.com Another avenue involves mechanochemical synthesis or the use of eco-sustainable reagents under neat (solvent-free) conditions, which can significantly improve yields and the total atom economy of the synthetic process. nih.gov
Furthermore, one-pot multicomponent reactions represent a highly efficient strategy. A facile and atom-economic one-pot synthesis for spiro-indenoquinoxaline pyrrolizines has been developed, demonstrating the potential for creating complex molecular architectures from simple starting materials in a single step. rsc.org Adapting such multicomponent strategies specifically for the synthesis of 5-(Trifluoromethyl)quinoxaline could streamline its production. Future work should aim to expand the scope of these green methodologies, focusing on catalysts and reaction conditions that are both highly efficient and environmentally friendly.
| Catalyst/Method | Starting Materials | Reaction Conditions | Key Advantage |
| 3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) | o-Phenylenediamines, 1,2-Dicarbonyl compounds | Water | Green procedure, convenient organocatalyst. benthamdirect.com |
| Palladium on Alumina (5% wt) | Nitro precursors | Hydrogen gas (from water electrolysis) | Sustainable catalyst and reagent source. nih.gov |
| One-Pot Multicomponent Reaction | Ninhydrin, o-phenylenediamine (B120857), L-proline, Chalcones | Methanol | High atom economy, synthesis of complex scaffolds. rsc.org |
Discovery of Novel Reactivity and Unexplored Transformation Pathways
While the core quinoxaline structure is well-studied, the presence of a strong electron-withdrawing trifluoromethyl group at the 5-position significantly modulates its reactivity, opening doors to new and potentially unexplored chemical transformations. A key challenge and area for future research lies in controlling reactions on the quinoxaline scaffold without unintended side reactions.
For example, nucleophilic aromatic substitution on the quinoxaline core, a common method for diversification, can be complicated in the presence of a trifluoromethyl group. Attempts to introduce amines have sometimes resulted in mixtures of deoxygenated analogs as major byproducts, complicating the isolation and purification of the desired products. nih.gov Overcoming this challenge requires the development of new catalytic systems or reaction conditions that allow for selective functionalization.
The reactivity of N-oxide derivatives of quinoxalines is another fertile ground for discovery. researchgate.net These N-oxides are not only important for their biological activities but also serve as reactive intermediates for a variety of chemical transformations. nih.gov Exploring the rearrangements and cycloaddition reactions of this compound-N-oxides could lead to novel heterocyclic systems with unique properties. Research into selective C-H activation and functionalization on the quinoxaline ring, guided by the electronic influence of the trifluoromethyl group, also represents a significant frontier for creating diverse molecular libraries.
Advanced Computational Design for Tailored Molecular Properties
The integration of computational chemistry has become indispensable in modern drug discovery and materials science. For this compound, advanced computational design offers a powerful tool to predict and tailor molecular properties for specific applications, particularly in medicinal chemistry.
Ligand-based and structure-based drug design strategies are being increasingly employed. researchgate.net By using a known active compound as a template, researchers can design new libraries of derivatives with improved binding affinity, better pharmacokinetic profiles, and enhanced synthetic accessibility. researchgate.net Molecular docking simulations are routinely used to predict how quinoxaline derivatives will bind to biological targets, such as protein kinases (e.g., VEGFR-2) or histone deacetylases (HDACs). ekb.egnih.gov These in silico studies help prioritize which compounds to synthesize, saving significant time and resources. researchgate.netekb.eg
Future research will likely leverage more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the binding mechanisms between this compound derivatives and their biological targets. researchgate.net These methods can reveal subtle conformational changes and key molecular interactions that are critical for activity, guiding the rational design of next-generation inhibitors with superior potency and selectivity. researchgate.net
| Computational Method | Application | Target Example | Reference |
| Molecular Docking | Predicting binding orientation and affinity | VEGFR-2, HDAC | ekb.egnih.gov |
| Ligand-Based Drug Design | Designing new inhibitors based on known active ligands | DprE1 | researchgate.net |
| Molecular Dynamics Simulation | Studying complex stability and interactions over time | DprE1 | researchgate.net |
| ADMET Prediction | In silico screening for drug-like properties | VEGFR-2 Inhibitors | ekb.eg |
Integration into High-Performance Functional Materials Systems
Beyond its applications in medicinal chemistry, the unique properties of the this compound scaffold make it an intriguing candidate for the development of high-performance functional materials. The trifluoromethyl group is known to enhance crucial material properties such as thermal stability, chemical resistance, and lipophilicity, while also modifying electronic characteristics. beilstein-journals.org
An underexplored area is the integration of these molecules into organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the quinoxaline ring, further enhanced by the trifluoromethyl group, suggests potential applications as n-type semiconductor materials or as components in thermally activated delayed fluorescence (TADF) emitters.
Future research should focus on the synthesis and characterization of polymers and dendrimers incorporating the this compound unit. Investigating the photophysical properties, charge transport characteristics, and device performance of these new materials could uncover novel applications. The inherent stability of the quinoxaline core, combined with the robustness imparted by trifluoromethylation, positions these compounds as promising building blocks for durable and efficient organic electronic devices.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 5-(trifluoromethyl)quinoxaline derivatives?
Answer:
The synthesis of this compound derivatives often involves condensation reactions between ortho-diamine precursors and trifluoromethyl-containing carbonyl compounds. For example, 3-aroylmethyl-2-(trifluoromethyl)quinoxalines can react with hydrazine hydrate in refluxing n-butanol to yield pyridazine derivatives, though this may produce pyridazino[3,4-b]quinoxaline by-products . Purification typically employs column chromatography or recrystallization, with thin-layer chromatography (TLC) used to monitor reaction progress . Key steps include optimizing solvent systems and stoichiometry to minimize side products .
Advanced: How does introducing a trifluoromethyl group at the 3-position of quinoxaline impact potency against drug-resistant HCV protease variants?
Answer:
The trifluoromethyl group’s strong electron-withdrawing nature and steric bulk can reduce inhibitor potency against drug-resistant HCV protease variants like D168A and A156T. Biochemical assays and replicon studies show that 3-(trifluoromethyl)quinoxaline derivatives exhibit 2- to 6-fold reduced activity compared to ethyl or methyl analogues due to disrupted van der Waals (vdW) contacts and potential repulsive interactions with Asp168 . Molecular modeling and co-crystallography are critical to validate binding conformations and identify compensatory modifications (e.g., adjusting P4 capping groups or macrocyclic scaffolds) .
Basic: What spectroscopic techniques are used to characterize this compound derivatives?
Answer:
Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity by resolving trifluoromethyl-related splitting patterns. Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100–1200 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while UV/Vis spectroscopy elucidates electronic transitions in conjugated systems . X-ray crystallography may further resolve stereochemical details .
Advanced: How can researchers minimize pyridazino[3,4-b]quinoxaline by-products during synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines?
Answer:
Byproduct formation is mitigated through reaction condition optimization:
- Solvent choice : Polar aprotic solvents (e.g., DMF) reduce unintended cyclization.
- Catalytic additives : Acidic conditions (e.g., acetic acid) suppress side reactions by protonating reactive intermediates.
- Temperature control : Lower reflux temperatures (<100°C) slow competing pathways.
Post-reaction purification via gradient elution in column chromatography isolates target pyridazines .
Basic: How do electron-withdrawing groups like trifluoromethyl influence quinoxaline’s electronic properties in drug design?
Answer:
The trifluoromethyl group enhances quinoxaline’s electron-deficient character, improving binding to hydrophobic pockets (via vdW interactions) and stabilizing charge-transfer complexes. However, its strong electronegativity may weaken π-π stacking with catalytic residues (e.g., His57 in HCV protease), necessitating compensatory modifications at adjacent positions (e.g., methoxy groups at C-7) .
Advanced: How should researchers resolve contradictions between biochemical assay and replicon data for trifluoromethylquinoxaline derivatives?
Answer:
Discrepancies often arise from differences in cellular permeability or off-target effects. A systematic approach includes:
- Co-crystallography : Validate binding modes in protease-inhibitor complexes.
- Molecular dynamics (MD) simulations : Assess conformational stability in physiological conditions.
- Resistance profiling : Test against a panel of variants (e.g., R155K, A156T) to identify substituent-specific vulnerabilities .
Basic: What design principles enhance antichagasic activity in trifluoromethylquinoxaline derivatives?
Answer:
Positioning the trifluoromethyl group at C-3 significantly boosts activity against Trypanosoma cruzi, particularly when paired with electron-withdrawing groups (e.g., Cl, F) at C-6/C-7. Comparative SAR studies using methyl or phenyl analogues reveal that trifluoromethyl’s electronic effects dominate over steric factors in enhancing bioactivity .
Advanced: How can intramolecular interactions involving trifluoromethyl groups stabilize protease inhibitor scaffolds?
Answer:
Fluorine atoms in trifluoromethyl groups engage in orthogonal multipolar interactions (e.g., with Arg123) and intramolecular contacts (e.g., F···H-C) to rigidify the macrocyclic scaffold. Co-crystal structures of inhibitors bound to D168A protease reveal that these interactions reduce conformational entropy, improving resistance profiles. Computational tools like density functional theory (DFT) optimize such interactions during lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
